2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime
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Overview
Description
2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime is a complex organic compound with a unique structure that combines a quinoline core with various functional groups
Scientific Research Applications
2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Preparation Methods
The synthesis of 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime typically involves multiple steps. The initial step often includes the formation of the quinoline core, followed by the introduction of the chlorobenzyl sulfanyl group. The final step involves the formation of the oxime derivative. The reaction conditions usually require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles.
Condensation: The aldehyde group in the compound can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function, while the oxime group can form covalent bonds with proteins, inhibiting their activity. These interactions can lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxybenzyl)oxime stands out due to its unique combination of functional groups. Similar compounds include:
- 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime
- 2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(4-methoxyphenyl)oxime
These compounds share structural similarities but differ in their specific functional groups, which can lead to variations in their chemical and biological properties .
Properties
IUPAC Name |
(E)-1-[2-[(4-chlorophenyl)methylsulfanyl]quinolin-3-yl]-N-[(4-methoxyphenyl)methoxy]methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2S/c1-29-23-12-8-18(9-13-23)16-30-27-15-21-14-20-4-2-3-5-24(20)28-25(21)31-17-19-6-10-22(26)11-7-19/h2-15H,16-17H2,1H3/b27-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNXQFFDOCMWND-JFLMPSFJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CON=CC2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CO/N=C/C2=CC3=CC=CC=C3N=C2SCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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